molecular formula C6H5NO5S B130355 4-Nitrobenzenesulfonic acid CAS No. 138-42-1

4-Nitrobenzenesulfonic acid

Cat. No.: B130355
CAS No.: 138-42-1
M. Wt: 203.17 g/mol
InChI Key: SPXOTSHWBDUUMT-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonic acid is an organic compound with the chemical formula C6H5NO5S. It is characterized by a nitro group (-NO2) and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound appears as a yellow to orange crystalline powder and is known for its applications in various chemical processes and industries .

Mechanism of Action

Target of Action

4-Nitrobenzenesulfonic acid is an organic compound with the chemical formula C6H5NO5S

Mode of Action

The specific mode of action of this compound is not well-documented. Nitroaromatic compounds generally undergo reduction reactions in biological systems, which can lead to the formation of reactive species. These reactive species can then interact with cellular components, leading to various effects .

Biochemical Pathways

Nitroaromatic compounds are known to interfere with various biochemical processes due to their reactivity .

Pharmacokinetics

Given its solubility in water , it can be inferred that it might have good bioavailability.

Result of Action

Nitroaromatic compounds can generate reactive species that can cause cellular damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by pH and temperature. Moreover, its stability could be affected by exposure to light or heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzenesulfonic acid is typically synthesized through the hydrolysis of 4-nitrobenzenesulfonyl chloride. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitrobenzenesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and applications. Its ability to undergo both reduction and substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-nitrobenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SPXOTSHWBDUUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
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DSSTOX Substance ID

DTXSID3059682
Record name Benzenesulfonic acid, 4-nitro-
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Molecular Weight

203.17 g/mol
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Physical Description

Nearly white solid; [Acros Organics MSDS]
Record name 4-Nitrobenzenesulfonic acid
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CAS No.

138-42-1
Record name 4-Nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-nitro-
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Record name Benzenesulfonic acid, 4-nitro-
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Record name 4-nitrobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the catalytic applications of 4-nitrobenzenesulfonic acid?

A1: this compound has shown promise as a catalyst in various organic reactions. For instance, it effectively catalyzes the nucleophilic substitution of propargyl alcohols with aliphatic alcohols, amines, and heterocycles. [, ] This metal-free approach offers a scalable and efficient method for synthesizing diverse organic compounds. Additionally, it has been successfully employed as a Brønsted acid catalyst in a tandem reaction to synthesize α-(4-oxazolyl)amino esters from ethyl 2-oxobut-3-ynoates and amides. []

Q2: Can you describe the degradation of tartrazine using this compound?

A2: While this compound itself isn't directly involved in the degradation process, it's identified as a product of tartrazine degradation. A study investigated the use of an Fe-TAML/hydrogen peroxide system for treating concentrated azo dye solutions. This system effectively breaks down tartrazine, producing environmentally benign byproducts like small organic acids, 4-phenolsulfonic acid, and a small amount of this compound. []

Q3: How is this compound involved in the synthesis of hydroxamic acids and ureas?

A3: Researchers have developed a method using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a reagent for synthesizing hydroxamic acids and ureas from carboxylic acids. This process relies on the Lossen rearrangement and boasts high yields without racemization under mild conditions. Importantly, the this compound byproduct, alongside Oxyma, can be easily recovered and recycled to prepare the reagent, making this method environmentally friendly and cost-effective. []

Q4: Has this compound been explored for material science applications?

A4: Yes, researchers have investigated the use of this compound in the development of noncentrosymmetric cocrystals. These cocrystals, formed with 2-amino-5-nitropyridine (2A5NP) and various benzenesulfonic acids, show potential for nonlinear optical materials due to their ability to generate second harmonics. [] Additionally, studies have examined the supramolecular organization of this compound hydrates and ammonium salts, exploring their potential for proton conductivity. []

Q5: Is there any research regarding the metabolism of this compound in biological systems?

A5: Yes, research on the herbicide fluorodifen revealed that it is metabolized into various compounds, including this compound. In a study using Norway spruce cell suspension cultures, this compound was identified as a polar metabolite of fluorodifen, accounting for 6.7% of the administered dose after 5 weeks. The study also found that this compound is generated through the metabolism of 2-nitro-4-trifluoromethylphenyl-S-glucoside, another prominent fluorodifen metabolite in Norway spruce. []

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